molecular formula C7H9ClS2 B8078763 2-Chloro-5-propan-2-ylsulfanylthiophene

2-Chloro-5-propan-2-ylsulfanylthiophene

Cat. No.: B8078763
M. Wt: 192.7 g/mol
InChI Key: MUOIAXIZSIHGFF-UHFFFAOYSA-N
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Description

2-Chloro-5-propan-2-ylsulfanylthiophene is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

The synthesis of 2-Chloro-5-propan-2-ylsulfanylthiophene involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often patented, general methods include:

    Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving intermediate compounds. These steps often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to maximize efficiency and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

2-Chloro-5-propan-2-ylsulfanylthiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-propan-2-ylsulfanylthiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-propan-2-ylsulfanylthiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-propan-2-ylsulfanylthiophene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-chloro-5-propan-2-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClS2/c1-5(2)9-7-4-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOIAXIZSIHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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